d2-Guanidinoessigsäure

Übersicht

Beschreibung

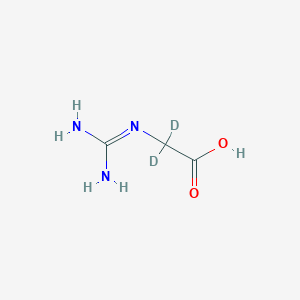

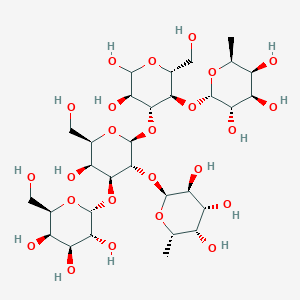

D2-Guanidinoacetic acid is a useful research compound. Its molecular formula is C3H7N3O2 and its molecular weight is 119.12 g/mol. The purity is usually 95%.

The exact mass of the compound d2-Guanidinoacetic acid is unknown and the complexity rating of the compound is unknown. The United Nations designated GHS hazard class pictogram is Corrosive;Irritant, and the GHS signal word is DangerThe storage condition is unknown. Please store according to label instructions upon receipt of goods.

BenchChem offers high-quality d2-Guanidinoacetic acid suitable for many research applications. Different packaging options are available to accommodate customers' requirements. Please inquire for more information about d2-Guanidinoacetic acid including the price, delivery time, and more detailed information at info@benchchem.com.

Wissenschaftliche Forschungsanwendungen

Neurologische Gesundheit und Erkrankungen

d2-Guanidinoessigsäure (GAA) spielt aufgrund ihrer Beziehung zu Kreatin, das für die Energiespeicherung und -versorgung im Gehirn unerlässlich ist, eine wichtige Rolle für die neurologische Gesundheit. Studien haben ihre Verwendung bei Patienten mit GAMT (Guanidinoacetat-Methyltransferase)-Mangel untersucht, einer Erkrankung, die die Kreatinsynthese beeinträchtigt. Die Verabreichung von GAA kann die im Gehirn von klinischen Patienten beobachteten GAA-Spiegel nachahmen, was möglicherweise therapeutische Vorteile bietet .

Muskelmasse und -kraft

Bei Erkrankungen wie chronischer Nierenerkrankung und Diabetes mellitus wird eine GAA-Depletion beobachtet, die mit einer Abnahme der Muskelmasse und -kraft korreliert. Untersuchungen deuten darauf hin, dass eine langfristige GAA-Gabe die Muskelfunktion bei diesen Patienten wiederherstellen könnte .

Zelluläre Bioenergetik

GAA ist ein integraler Bestandteil der zellulären Bioenergetik und dient als Vorläufer von Kreatin, das für den Energietransfer innerhalb der Zellen unerlässlich ist. Die Rolle von GAA im Energiestoffwechsel macht es zu einem interessanten Thema in Studien zu zellulärer Physiologie und energiebezogenen Erkrankungen .

Nahrungsergänzung

Als natürlicher Vorläufer von Kreatin wird GAA als neuartiges Nahrungsergänzungsmittel untersucht. Seine Supplementierung wurde bei Schweinen und Geflügel untersucht, um die Auswirkungen auf die Leistung des Wachstums, die Fortpflanzungsleistung und die Fleischqualität zu bestätigen .

Regulierung des Fettgewebes

GAA wurde als wichtiger Regulator der zellulären Bioenergetik identifiziert und als Futtermittelzusatzstoff verwendet. Seine Auswirkungen auf das Wachstum des Fettgewebes werden untersucht, um sein Potenzial für die Gewichtskontrolle und die Stoffwechselgesundheit zu verstehen .

Wirkmechanismus

Target of Action

d2-Guanidinoacetic acid primarily targets the muscle and nerve tissues . It acts as a direct precursor of creatine, an essential compound in the energy metabolism of these tissues . It also has the potential to stimulate hormonal release and neuromodulation .

Mode of Action

d2-Guanidinoacetic acid interacts with its targets by stimulating cellular bioenergetics through enhanced creatine biosynthesis . This results in amplified creatine availability in the skeletal muscle . It also has the potential to stimulate hormonal release and neuromodulation .

Biochemical Pathways

d2-Guanidinoacetic acid affects the creatine biosynthesis pathway . It is a naturally occurring amino acid derivative that acts as a direct precursor of creatine . It also has the potential to alter the metabolic utilization of arginine .

Pharmacokinetics

It is known that it can be synthesized in the human body and can also be provided by animal- and plant-based foods, as well as nutritional supplements . It has been suggested that d2-Guanidinoacetic acid could reduce blood glucose concentration by acting as an insulinotropic food compound .

Result of Action

The action of d2-Guanidinoacetic acid results in improved clinical outcomes and prevention of muscle mass loss in patients with chronic renal failure . It also enhances muscular performance in healthy volunteers and improves health-related quality of life in patients with chronic fatigue syndrome . It has been suggested that d2-Guanidinoacetic acid could potentially minimize the incidence of wooden breast, a disorder that increases the hardness of the Pectoralis major muscle .

Action Environment

The action, efficacy, and stability of d2-Guanidinoacetic acid can be influenced by various environmental factors. More data are warranted to understand the factors affecting the potential efficacy of d2-Guanidinoacetic acid to reduce the occurrence and severity of myopathies .

Eigenschaften

IUPAC Name |

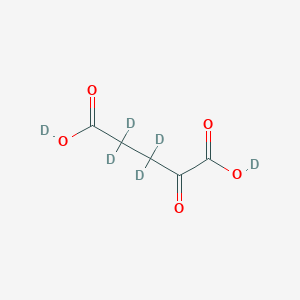

2,2-dideuterio-2-(diaminomethylideneamino)acetic acid | |

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C3H7N3O2/c4-3(5)6-1-2(7)8/h1H2,(H,7,8)(H4,4,5,6)/i1D2 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

BPMFZUMJYQTVII-DICFDUPASA-N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

C(C(=O)O)N=C(N)N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Isomeric SMILES |

[2H]C([2H])(C(=O)O)N=C(N)N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C3H7N3O2 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

DSSTOX Substance ID |

DTXSID80745740 | |

| Record name | N-(Diaminomethylidene)(2,2-~2~H_2_)glycine | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID80745740 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Molecular Weight |

119.12 g/mol | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

CAS No. |

1173020-63-7 | |

| Record name | N-(Diaminomethylidene)(2,2-~2~H_2_)glycine | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID80745740 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

| Record name | 1173020-63-7 | |

| Source | European Chemicals Agency (ECHA) | |

| URL | https://echa.europa.eu/information-on-chemicals | |

| Description | The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness. | |

| Explanation | Use of the information, documents and data from the ECHA website is subject to the terms and conditions of this Legal Notice, and subject to other binding limitations provided for under applicable law, the information, documents and data made available on the ECHA website may be reproduced, distributed and/or used, totally or in part, for non-commercial purposes provided that ECHA is acknowledged as the source: "Source: European Chemicals Agency, http://echa.europa.eu/". Such acknowledgement must be included in each copy of the material. ECHA permits and encourages organisations and individuals to create links to the ECHA website under the following cumulative conditions: Links can only be made to webpages that provide a link to the Legal Notice page. | |

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

| Precursor scoring | Relevance Heuristic |

|---|---|

| Min. plausibility | 0.01 |

| Model | Template_relevance |

| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |

| Top-N result to add to graph | 6 |

Feasible Synthetic Routes

Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten

Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.

![Cis-3-Aza-Bicyclo[4.1.0]Heptane-3,6-Dicarboxylic Acid 3-Tert-Butyl Ester](/img/structure/B1511371.png)

![1H-Imidazo[1,2-C]pyrrolo[3,2-E]pyrimidine](/img/structure/B1511385.png)

![Mannitol,d-,[1-3H(N)]](/img/structure/B1511388.png)

![Cyclohexaneacetic acid, 4-[4-(chlorocarbonyl)phenyl]-, ethyl ester, trans-](/img/structure/B1511405.png)

![3-Bromo-4-chloro-1-methyl-1H-pyrazolo[3,4-d]pyrimidin-6-amine](/img/structure/B1511408.png)